GPR35 Antagonism Selectivity Screen: Inactivity as a Differentiation Factor
The target compound was profiled in a primary assay for GPR35 antagonism and classified as inactive [1]. This negative result constitutes a critical differentiation data point, as off-target GPR35 agonism or antagonism has been implicated in pain modulation, gastric cancer cell signaling, and cardiovascular effects. For screening cascades where GPR35 activity is an exclusion criterion, CAS 899994-71-9 offers a confirmed negative baseline, unlike many structurally similar piperazine-containing compounds that have documented GPR35 modulatory activity [2].
| Evidence Dimension | GPR35 Antagonism (Primary Screen) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Class-level: Multiple piperazine-containing compounds have reported GPR35 agonist or antagonist activity (e.g., pamoic acid, zaprinast, and certain tyrosine metabolites). |
| Quantified Difference | Qualitative (Active vs. Inactive) |
| Conditions | ECBD primary assay (G-protein coupled receptor 35 antagonism) |
Why This Matters
This data point allows researchers to prospectively exclude CAS 899994-71-9 from campaigns where GPR35-mediated signaling confounds the desired therapeutic readout.
- [1] ECBD Database. EOS20354 Assay: GPR35 Antagonism. Result: Inactive. Accessed 2026. View Source
- [2] Mackenzie, A. E., Milligan, G. (2017). GPR35: a promiscuous orphan receptor. British Journal of Pharmacology, 174(21), 3777-3791. Review of GPR35 ligands, including piperazine-containing chemotypes. View Source
